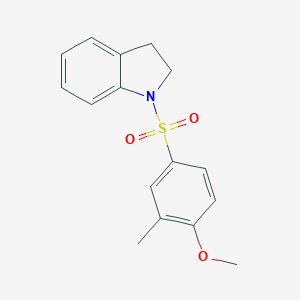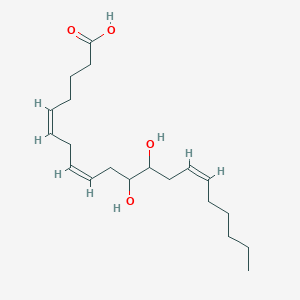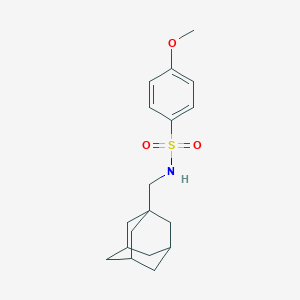
3-(2-(2,4-Dimethylphenyl)-2-oxoethylidene)-1-phenylpiperazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-(2,4-Dimethylphenyl)-2-oxoethylidene)-1-phenylpiperazinone, commonly referred to as DMPOP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPOP is a piperazinone derivative, which is a class of compounds that have been studied extensively for their pharmacological properties. In
Wirkmechanismus
The mechanism of action of DMPOP is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. DMPOP has been shown to induce the expression of pro-apoptotic proteins and decrease the expression of anti-apoptotic proteins. DMPOP has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
DMPOP has been shown to exhibit both biochemical and physiological effects. In vitro studies have shown that DMPOP inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. DMPOP has also been shown to exhibit antioxidant activity and to protect against oxidative stress. In vivo studies have shown that DMPOP has anxiolytic and antidepressant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DMPOP in lab experiments is its potential as a fluorescent probe for the detection of metal ions. DMPOP has been shown to exhibit high selectivity and sensitivity for certain metal ions, making it a useful tool for analytical chemistry. However, one limitation of using DMPOP in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
For the study of DMPOP include the development of metal complexes, further studies on its mechanism of action, and optimization for various applications.
Synthesemethoden
DMPOP can be synthesized using a variety of methods, including the reaction of 2,4-dimethylbenzaldehyde with phenylhydrazine, followed by the reaction of the resulting product with ethyl acetoacetate. Another method involves the reaction of 2,4-dimethylphenylhydrazine with ethyl acetoacetate in the presence of acetic anhydride and sulfuric acid. The yield of DMPOP using these methods varies, and modifications to the reaction conditions can be made to optimize the yield.
Wissenschaftliche Forschungsanwendungen
DMPOP has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, DMPOP has been shown to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. DMPOP has also been studied for its potential use as an antidepressant and anxiolytic agent. In materials science, DMPOP has been used as a precursor for the synthesis of metal complexes, which have potential applications in catalysis and sensing. In analytical chemistry, DMPOP has been used as a fluorescent probe for the detection of metal ions.
Eigenschaften
CAS-Nummer |
178408-23-6 |
|---|---|
Produktname |
3-(2-(2,4-Dimethylphenyl)-2-oxoethylidene)-1-phenylpiperazinone |
Molekularformel |
C20H20N2O2 |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
(3Z)-3-[2-(2,4-dimethylphenyl)-2-oxoethylidene]-1-phenylpiperazin-2-one |
InChI |
InChI=1S/C20H20N2O2/c1-14-8-9-17(15(2)12-14)19(23)13-18-20(24)22(11-10-21-18)16-6-4-3-5-7-16/h3-9,12-13,21H,10-11H2,1-2H3/b18-13- |
InChI-Schlüssel |
UFXULZWUKQIFFO-AQTBWJFISA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1)C(=O)/C=C\2/C(=O)N(CCN2)C3=CC=CC=C3)C |
SMILES |
CC1=CC(=C(C=C1)C(=O)C=C2C(=O)N(CCN2)C3=CC=CC=C3)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(=O)C=C2C(=O)N(CCN2)C3=CC=CC=C3)C |
Synonyme |
(3Z)-3-[2-(2,4-dimethylphenyl)-2-oxo-ethylidene]-1-phenyl-piperazin-2- one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![26-Hydroxy-3,6,13,14,19-pentamethyl-25,27-dioxa-23-azaoctacyclo[11.10.3.117,21.01,14.03,12.04,9.017,23.024,26]heptacos-6-ene-8,11-dione](/img/structure/B223265.png)


![Ethyl 4-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B223288.png)






![N-[1-(1-Adamantyl)propyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B223343.png)
